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Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B15552305 Get Quote

Technical Support Center: AF 568 NHS Ester
Welcome to the technical support center for AF 568 NHS Ester. This resource is designed to

assist researchers, scientists, and drug development professionals in optimizing their

experiments and troubleshooting common issues to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)
Q1: What is AF 568 NHS ester and what are its spectral properties?

A1: AF 568 NHS ester is a bright, orange-fluorescent amine-reactive dye.[1][2][3] The N-

hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines on proteins and

other molecules to form a stable amide bond.[4][5] AF 568 is known for its high fluorescence

quantum yield, photostability, and pH insensitivity between pH 4 and 10.[1][2][6][7] This makes

it a robust choice for various fluorescence-based applications, including microscopy, flow

cytometry, and Western blotting.[8][9]

Spectral Properties of AF 568:

Property Wavelength (nm)

Excitation Maximum ~572-579 nm

Emission Maximum ~598-603 nm

| Recommended Laser Line | 561 nm or 568 nm |
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Data compiled from multiple sources.[8][10][11][12]

Q2: What are the critical factors for successful labeling of an antibody with AF 568 NHS ester?

A2: Several factors are crucial for optimal antibody labeling:

Antibody Purity and Buffer Composition: The antibody solution must be free of primary

amine-containing substances like Tris or glycine, as they compete with the antibody for

reaction with the NHS ester.[13][14] Stabilizing proteins such as BSA or gelatin must also be

removed.[4] The recommended buffer for the labeling reaction is a sodium bicarbonate or

phosphate buffer at a pH of 8.3-8.5.[15][16][17]

Dye-to-Protein Molar Ratio: The molar ratio of AF 568 NHS ester to the antibody is a critical

parameter that affects the degree of labeling (DOL). An optimal DOL is essential for a bright

signal without fluorescence quenching due to excessive dye conjugation.[4][18] For most

antibodies, a starting molar excess of 10:1 to 20:1 (dye:antibody) is recommended.[4][14]

Reaction Conditions: The reaction should be carried out at room temperature for 1-2 hours,

protected from light.[15][19]

Purification: After the labeling reaction, it is imperative to remove any unconjugated dye.[14]

[18][20] Common purification methods include size exclusion chromatography (e.g., gel

filtration columns) or dialysis.[13][21][22]

Q3: How do I determine the Degree of Labeling (DOL)?

A3: The DOL, or the average number of dye molecules conjugated to each antibody, can be

calculated using absorbance measurements of the purified conjugate.[18][20] You will need to

measure the absorbance at 280 nm (for the protein) and at the absorbance maximum of AF

568 (~578 nm). A correction factor is necessary because the dye also absorbs light at 280 nm.

[18][20][23]

The calculation is as follows:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

Degree of Labeling (DOL) = Aₘₐₓ / (ε_dye × Protein Concentration)
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Where:

A₂₈₀ = Absorbance of the conjugate at 280 nm

Aₘₐₓ = Absorbance of the conjugate at the dye's maximum absorbance wavelength

CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for

IgG)[18]

ε_dye = Molar extinction coefficient of the dye at its Aₘₐₓ

Q4: How should I store the AF 568 NHS ester and the labeled antibody?

A4: The AF 568 NHS ester powder should be stored at -20°C, desiccated, and protected from

light.[8][24] Once dissolved in an anhydrous solvent like DMSO or DMF, it should be used

immediately, as it is susceptible to hydrolysis.[5] The labeled antibody conjugate should be

stored at 4°C for short-term use and can be stored at -20°C for long-term storage, often in

single-use aliquots to avoid freeze-thaw cycles.[13]

Troubleshooting Guide
This guide addresses common issues encountered when using AF 568 NHS ester, with a

focus on improving the signal-to-noise ratio.
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Issue Possible Cause(s) Recommended Solution(s)

High Background Staining

1. Non-specific binding of the

labeled antibody: The antibody

may be binding to unintended

targets. 2. Presence of free

dye: Unconjugated AF 568 dye

in the solution can bind non-

specifically to the sample. 3.

High Degree of Labeling

(DOL): Over-labeled antibodies

can become "sticky" and bind

non-specifically. 4.

Autofluorescence: Some cells

or tissues naturally fluoresce.

[25]

1. Optimize blocking steps:

Use an appropriate blocking

buffer (e.g., BSA or serum from

the secondary antibody host

species).[25] Increase blocking

time and/or concentration. 2.

Ensure thorough purification:

Use size exclusion

chromatography or extensive

dialysis to remove all free dye.

[13][21][22] 3. Optimize the

dye-to-protein ratio: Perform a

titration of the AF 568 NHS

ester to find the optimal DOL.

A typical range for antibodies

is 2-10.[4][18] 4. Use an

autofluorescence quenching kit

or include an unstained control

to identify and subtract

background fluorescence.[26]

Weak or No Signal

1. Inefficient labeling: The

antibody may not have been

labeled effectively. 2. Low

Degree of Labeling (DOL):

Insufficient dye molecules per

antibody will result in a weak

signal.[4][18] 3.

Photobleaching: The

fluorophore may have been

damaged by excessive

exposure to light. 4. Inactive

antibody: The labeling process

or storage may have

compromised the antibody's

antigen-binding capability.

1. Verify buffer conditions:

Ensure the labeling buffer is at

the optimal pH (8.3-8.5) and

free of primary amines.[15][16]

[17] 2. Increase the dye-to-

protein molar ratio in the

labeling reaction. 3. Minimize

light exposure: Protect the

sample from light during

incubation and imaging. Use

an anti-fade mounting medium.

[25] 4. Test antibody activity

before and after labeling using

a standard assay (e.g.,

ELISA).
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Precipitation of Antibody during

Labeling

1. High concentration of

organic solvent: Adding too

much dye dissolved in DMSO

or DMF can cause the

antibody to precipitate. 2.

Antibody instability: Some

antibodies are inherently less

stable under the labeling

conditions.

1. Use a higher concentration

of the dye stock solution to

minimize the volume of organic

solvent added to the reaction.

2. Perform the labeling

reaction at a lower antibody

concentration.

Experimental Protocols
Detailed Protocol for Antibody Labeling with AF 568
NHS Ester
This protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

1 mg of purified antibody in an amine-free buffer (e.g., PBS)

AF 568 NHS ester

Anhydrous dimethyl sulfoxide (DMSO)

1 M Sodium bicarbonate buffer, pH 8.3

Purification column (e.g., Sephadex G-25)

Reaction tubes

Pipettes

Procedure:

Prepare the Antibody Solution:

Dissolve or dilute 1 mg of the antibody in 0.9 mL of PBS.
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Add 0.1 mL of 1 M sodium bicarbonate buffer to the antibody solution to achieve a final

concentration of 0.1 M and a pH of ~8.3.

Prepare the Dye Stock Solution:

Allow the vial of AF 568 NHS ester to warm to room temperature before opening.

Immediately before use, dissolve the AF 568 NHS ester in anhydrous DMSO to a

concentration of 10 mg/mL.

Labeling Reaction:

Calculate the required volume of the dye solution. For a 10:1 molar ratio of dye to a 1

mg/mL IgG solution (~6.67 µM), you would add a specific volume of the dye stock. It is

often recommended to test a few different molar ratios to find the optimal one for your

specific antibody.[27]

Add the calculated volume of the AF 568 NHS ester solution to the antibody solution while

gently vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Labeled Antibody:

Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the

manufacturer's instructions.

Apply the reaction mixture to the top of the column.

Elute the labeled antibody with PBS. The colored, labeled antibody will separate from the

smaller, unconjugated dye molecules.

Collect the fractions containing the purified, labeled antibody.

Characterization and Storage:

Measure the absorbance of the purified conjugate at 280 nm and ~578 nm to determine

the protein concentration and the Degree of Labeling (see FAQ Q3).
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Store the labeled antibody at 4°C, protected from light. For long-term storage, add glycerol

to a final concentration of 50% and store at -20°C in single-use aliquots.[13]

Visualizations
Experimental Workflow for Antibody Labeling and
Application
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Caption: Workflow for labeling an antibody with AF 568 NHS ester.

Example Signaling Pathway: EGF Receptor Activation
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Caption: EGF receptor signaling cascade with AF 568 detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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